molecular formula C19H20ClN3O3 B4085402 N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide

N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide

Cat. No. B4085402
M. Wt: 373.8 g/mol
InChI Key: HGXGQOAMXHHHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide, also known as CCANB, is a chemical compound that is used in scientific research for its pharmacological properties. CCANB is a small molecule that has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90), both of which play a role in the development and progression of cancer. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective properties and can prevent the formation of amyloid plaques and neurofibrillary tangles in the brain. Additionally, this compound has been shown to inhibit the activity of AChE, which can improve cognitive function in patients with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively studied for its pharmacological properties and has shown promise in the treatment of various diseases. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide. One potential direction is the development of new analogs of this compound that have improved pharmacological properties. Another potential direction is the study of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide has been extensively studied for its pharmacological properties and has shown promise in the treatment of various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and can prevent the formation of amyloid plaques and neurofibrillary tangles.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c20-14-5-4-8-16(12-14)22-19(24)13-9-10-17(18(11-13)23(25)26)21-15-6-2-1-3-7-15/h4-5,8-12,15,21H,1-3,6-7H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXGQOAMXHHHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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